molecular formula C16H16N4O2S B2488952 3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034432-60-3

3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2488952
CAS RN: 2034432-60-3
M. Wt: 328.39
InChI Key: SMOJBPGOEINXBD-UHFFFAOYSA-N
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Description

The compound of interest, "3-((4-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide," is a complex organic molecule that likely shares characteristics with other heterocyclic compounds involving cyanopyridine and thiophene moieties. These compounds are often studied for their potential in various applications due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions, such as those detailed by Jayarajan et al. (2019), who described a water-mediated synthesis of cyano- and amino-substituted bipyridine carboxamides through a three-component reaction. This method could be adapted for synthesizing the compound of interest by selecting appropriate starting materials and conditions that favor the formation of the target structure (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves detailed analysis using techniques such as FT-IR, NMR, and X-ray diffraction, as demonstrated in the synthesis and characterization studies of related compounds. These analytical techniques provide insights into the molecular geometry, electronic structure, and conformational dynamics essential for understanding the compound's reactivity and interactions (Jayarajan et al., 2019).

properties

IUPAC Name

3-(4-cyanopyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c17-10-12-5-6-18-14(9-12)22-13-3-1-7-20(11-13)16(21)19-15-4-2-8-23-15/h2,4-6,8-9,13H,1,3,7,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOJBPGOEINXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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